molecular formula C10H12N2O3S B8409670 2-Acetylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid

2-Acetylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid

Cat. No.: B8409670
M. Wt: 240.28 g/mol
InChI Key: OTLJUTZKDDNQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid is a useful research compound. Its molecular formula is C10H12N2O3S and its molecular weight is 240.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

2-acetamido-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C10H12N2O3S/c1-5(13)11-10-12-7-3-2-6(9(14)15)4-8(7)16-10/h6H,2-4H2,1H3,(H,14,15)(H,11,12,13)

InChI Key

OTLJUTZKDDNQQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CC(CC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 500 ml reactor equipped with mechanical stirrer, thermometer and condenser was loaded with 200 ml of water, 30 g of 2-acetylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester [(II), R1=ethyl, R=—NH—CO—CH3] and 52.2 g of 30% sodium hydroxide, keeping the temperature below 30° C.; during the addition the solid gradually solubilized until complete dissolution. After 2 hours, glacial acetic acid was dropwise added to pH=4.5-5.5; after approx. 1 hour the precipitated white solid was filtered, washed with 70 ml of water and dried to obtain 24.8 g of 2-acetylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid.
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200 mL
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2-acetylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester
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30 g
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52.2 g
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Synthesis routes and methods II

Procedure details

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